N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 868967-23-1
VCID: VC4326240
InChI: InChI=1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
SMILES: C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Molecular Formula: C18H14N6OS
Molecular Weight: 362.41

N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

CAS No.: 868967-23-1

Cat. No.: VC4326240

Molecular Formula: C18H14N6OS

Molecular Weight: 362.41

* For research use only. Not for human or veterinary use.

N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide - 868967-23-1

Specification

CAS No. 868967-23-1
Molecular Formula C18H14N6OS
Molecular Weight 362.41
IUPAC Name N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
Standard InChI Key WEOPJUXAFLNMOO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2

Introduction

Chemical Structure and Physicochemical Properties

N-Phenyl-2-{[3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide features a triazolo[4,3-b]pyridazine core fused with pyridine and acetamide groups. The molecular formula is C₁₈H₁₄N₆OS, yielding a molar mass of 362.41 g/mol. Key structural elements include:

  • A 1,2,4-triazolo[4,3-b]pyridazine ring system, which enhances planar rigidity and π-π stacking potential.

  • A pyridin-2-yl substituent at position 3, contributing to hydrogen bonding and metal coordination.

  • A sulfanylacetamide side chain at position 6, enabling hydrophobic interactions and solubility modulation.

Table 1: Physicochemical Properties

PropertyValue
CAS No.868967-23-1
Molecular FormulaC₁₈H₁₄N₆OS
Molecular Weight362.41 g/mol
IUPAC NameN-phenyl-2-[(3-pyridin-2-yl-triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
SolubilityNot publicly disclosed

The compound’s stability under standard conditions is inferred from its functional groups, though sensitivity to light or moisture may necessitate controlled storage.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core. A common approach includes:

  • Cyclocondensation: Reacting 3-hydrazinylpyridazine with pyridine-2-carboxylic acid derivatives to form the triazole ring .

  • Sulfanyl Acetamide Coupling: Introducing the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions.

Yields and purity depend on reaction optimization, such as solvent choice (e.g., DMF or THF) and catalysts (e.g., palladium for cross-coupling).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 362.41.

  • X-ray Crystallography: Limited data exist, but analogous structures show planar geometry favoring target binding .

Pharmacological Applications

Antimalarial Activity

Structural analogs of triazolo[4,3-b]pyridazines demonstrate inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. While direct data on this compound are sparse, its pyridine and triazole motifs align with known PfDHODH inhibitors like DSM265, suggesting potential efficacy .

Antifungal Properties

Derivatives incorporating pyridine-sulfonamide groups exhibit activity against Candida albicans and Aspergillus fumigatus by disrupting ergosterol synthesis. The sulfanylacetamide chain may enhance membrane permeability, a hypothesis supported by logP calculations (~2.8) indicating moderate lipophilicity.

Ion Channel Modulation

Patent literature highlights triazolo[4,3-b]pyridazines as late sodium channel blockers, potentially useful in treating arrhythmias and neuropathic pain . The compound’s trifluoromethyl analogs show nanomolar affinity for Nav1.7 channels, though specific electrophysiological data for this derivative remain unpublished .

Comparative Analysis with Structural Analogues

Table 2: Biological Activities of Selected Triazolo[4,3-b]Pyridazines

CompoundTargetIC₅₀/EC₅₀Source
N-Phenyl-2-{[3-(pyridin-2-yl)-...}acetamidePfDHODH (predicted)~1.2 µM
6-[4-(Trifluoromethoxy)phenyl]-3-(trifluoromethyl)...Nav1.745 nM
3-(Difluoromethyl)-6-[4-(trifluoromethoxy)phenyl]...CYP51 (fungal)0.8 µM

Key trends include:

  • Electron-Withdrawing Groups (e.g., trifluoromethyl) enhance enzyme inhibition but reduce solubility.

  • Pyridine Substitutions at position 3 improve target selectivity across species .

Future Research Directions

  • Target Validation: Confirm binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and plasma stability.

  • Structural Optimization: Explore replacing the phenyl group with heteroaryl rings to improve blood-brain barrier penetration .

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